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Compound of Interest

Compound Name: Enitociclib

CAS No.: 1610358-53-6

Cat. No.: B3028113

Get Quote

Executive Summary: The "Double-Hit" Problem
In the landscape of hematologic malignancies—specifically Double-Hit Lymphoma (DHL) and

acute myeloid leukemia (AML)—resistance to BCL-2 inhibition (Venetoclax) is frequently driven

by the compensatory upregulation of MCL-1. While Venetoclax effectively sequesters BCL-2,

the cancer cell survives by shifting its anti-apoptotic dependency to MCL-1.

This guide delineates the mechanistic rationale and reproducible protocols for deploying

Enitociclib (formerly VIP152), a highly selective CDK9 inhibitor, to overcome this resistance.

Unlike broad-spectrum CDK inhibitors, Enitociclib exploits the short half-life of MCL1

transcripts via transcriptional pause release inhibition, creating a synthetic lethal environment

when combined with Venetoclax.

Mechanistic Architecture: The CDK9/MCL-1 Axis
To reproduce this synergy, one must understand the temporal sequence of molecular events.

Enitociclib does not directly target the MCL-1 protein; it targets the transcriptional machinery

required to replenish it.
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The Mechanism of Action (MOA)[1]
Target Engagement: Enitociclib binds to the ATP-binding pocket of CDK9, the catalytic

subunit of the Positive Transcription Elongation Factor b (P-TEFb).

Transcriptional Pausing: Inhibition of CDK9 prevents the phosphorylation of RNA

Polymerase II (Pol II) at the Serine 2 (Ser2) residue of its C-terminal domain (CTD).

mRNA Depletion: This blockade arrests transcriptional elongation. Genes with short half-life

mRNAs and high turnover rates—specifically MYC and MCL1—are disproportionately

affected and rapidly depleted.

Apoptotic Priming: The loss of MCL-1 protein liberates pro-apoptotic effectors (BIM/BAX),

which are no longer sequestered.

Synergistic Kill: Venetoclax simultaneously inhibits BCL-2.[1] With both BCL-2 and MCL-1

neutralized, mitochondrial outer membrane permeabilization (MOMP) becomes inevitable.

Pathway Visualization
The following diagram illustrates the convergence of these two agents on the apoptotic

machinery.
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Caption: Dual inhibition pathway: Enitociclib halts MCL-1 production upstream, while

Venetoclax blocks BCL-2 downstream.[1][2]
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Comparative Analysis: Why Enitociclib?
In drug development, "selectivity" is the predictor of clinical viability. Older CDK inhibitors failed

due to off-target toxicity (e.g., CDK1/2 inhibition causing neutropenia).

Table 1: CDK Inhibitor Performance Profile

Feature Enitociclib (VIP152)
Alvocidib

(Flavopiridol)
Dinaciclib

Primary Target
CDK9 (Highly

Selective)

Pan-CDK (1, 2, 4, 6,

7, 9)
CDK 1, 2, 5, 9

CDK9 IC50 ~3 nM ~3-6 nM ~1-4 nM

Selectivity Score
>50-fold vs. other

CDKs
Low (Promiscuous) Moderate

Off-Target Toxicity
Low (Reduced

neutropenia risk)

High (Tumor Lysis

Syndrome, Diarrhea)

High

(Myelosuppression)

Half-Life
Optimized for

intermittent dosing
Short Short

Clinical Status Phase 1/2 (Active)
FDA Approved (AML

only, limited use)

Discontinued in some

indications

Scientist's Note: The superiority of Enitociclib lies in its biophysical specificity. By sparing

CDK1 and CDK2, it avoids the broad cell-cycle arrest that limits the dosing of Dinaciclib,

allowing for sufficient CDK9 suppression to clear MCL-1 without intolerable systemic toxicity.

Reproducibility Protocol: In Vitro Synergy
To generate publication-quality data, a standard IC50 curve is insufficient. You must utilize a

matrix design to calculate the Bliss Independence or Loewe Additivity score.

Materials
Cell Lines: DH-DLBCL (e.g., OCI-LY1, SU-DHL-4) or AML (MOLM-13).
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Reagents: Enitociclib (dissolved in DMSO, stock 10mM), Venetoclax (stock 10mM).

Assay: CellTiter-Glo® (Promega) or Annexin V/PI Flow Cytometry.

Step-by-Step Workflow
Seeding (T=0): Plate cells at 5,000–10,000 cells/well in 96-well white-walled plates. Allow

24h recovery.

Drug Prep:

Prepare a 6x6 Matrix.

Enitociclib: Serial dilution (e.g., 0, 10, 30, 100, 300, 1000 nM).

Venetoclax: Serial dilution (e.g., 0, 10, 30, 100, 300, 1000 nM).

Treatment (T=24h): Add drugs simultaneously. Ensure final DMSO concentration <0.5%.

Incubation: Incubate for 72 hours (Optimal window for apoptosis).

Readout (T=96h): Add CellTiter-Glo, shake for 10 min, read luminescence.

Analysis: Calculate Synergy Score using SynergyFinder (R-package or web tool). A Bliss

score >10 indicates strong synergy.
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Caption: Standardized workflow for assessing synergistic lethality in suspension cells.

In Vivo Validation Protocol
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For researchers moving to xenograft models, the dosing schedule is critical due to the

pharmacokinetics of Enitociclib.

Model: NSG mice injected with 1x10^6 MOLM-13 or OCI-LY1 cells.

Randomization: When tumors reach ~150-200 mm³.

Dosing Regimen:

Arm A (Vehicle): IV weekly + Oral daily.

Arm B (Enitociclib):15 mg/kg IV, once weekly (QW).

Arm C (Venetoclax):100 mg/kg Oral gavage, daily (QD).

Arm D (Combo): Enitociclib (15 mg/kg IV QW) + Venetoclax (100 mg/kg Oral QD).

Endpoint: Tumor volume (caliper) and survival (Kaplan-Meier).

Critical Quality Attribute (CQA): Enitociclib is administered IV in most preclinical protocols to

mimic the clinical infusion profile. Do not administer IP or Oral, as bioavailability varies

significantly.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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